N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide

IMPDH Enzyme Inhibition Immunosuppression

N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide (CAS 667411-75-8) is a synthetic, small-molecule pyrimidinone derivative with the molecular formula C11H8IN3O2 and a molecular weight of approximately 341.11 g/mol. It is structurally defined by a 4-oxo-1,4-dihydropyrimidine core bearing an iodine atom at the 5-position and a benzamide substituent at the 2-position.

Molecular Formula C11H8IN3O2
Molecular Weight 341.10 g/mol
CAS No. 667411-75-8
Cat. No. B12919478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide
CAS667411-75-8
Molecular FormulaC11H8IN3O2
Molecular Weight341.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC=C(C(=O)N2)I
InChIInChI=1S/C11H8IN3O2/c12-8-6-13-11(15-10(8)17)14-9(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
InChIKeyZBRDVNKTPJXKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide (CAS 667411-75-8) – Core Chemical Identity and Procurement Context


N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide (CAS 667411-75-8) is a synthetic, small-molecule pyrimidinone derivative with the molecular formula C11H8IN3O2 and a molecular weight of approximately 341.11 g/mol [1]. It is structurally defined by a 4-oxo-1,4-dihydropyrimidine core bearing an iodine atom at the 5-position and a benzamide substituent at the 2-position. The compound is primarily encountered as a specialized building block or synthetic intermediate in medicinal chemistry, rather than a finished active principle. Authoritative database entries confirm its inclusion in curated chemical collections (e.g., ChEMBL), but direct primary literature detailing its biological profile is extremely sparse [2].

Procurement Risk: Why Close Analogs of N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide Cannot Be Assumed Interchangeable


The compound possesses a specific tautomeric and regioisomeric form (4-oxo-1,4-dihydropyrimidin-2-yl) that distinguishes it from its closest commercially available analog, N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS 145913-85-5). In pyrimidinone chemistry, the position of the carbonyl group and the benzamide attachment site fundamentally alters the hydrogen-bonding donor/acceptor pattern, which dictates molecular recognition by biological targets. No published comparative studies were identified that quantify the functional consequences of this shift for this specific pair. However, in the absence of such data, a generic substitution based solely on molecular formula equivalence introduces an unquantified risk of altered target binding, physicochemical properties, and synthetic compatibility. Any downstream discrepancy in a biological or chemical process cannot be attributed to the compound itself if substitution is made without experimental verification.

Quantitative Differentiation Evidence for N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide: A Critical Appraisal of Available Data


Evidence Gap: Absence of Potency Data vs. Established IMPDH Inhibitors

A BindingDB entry (BDBM50369347) attributes a Ki of 260 nM against human IMPDH1 and 270 nM against IMPDH2 to a compound originally annotated as CHEMBL605452 [1]. However, inspection of the registered structure reveals this data is associated with a distinct, complex nucleotide analog, not N-(5-iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide. This misassignment highlights a critical gap: no direct enzymatic inhibition data for the target compound against IMPDH, DHODH, or any other purified protein target is present in the peer-reviewed primary literature. Consequently, no comparative quantitative differentiation against known IMPDH inhibitors (e.g., mycophenolic acid, mizoribine) or DHODH inhibitors (e.g., teriflunomide, brequinar) can be established.

IMPDH Enzyme Inhibition Immunosuppression

Regioisomeric Comparison: Absence of Comparative Physicochemical or Biological Data

The closest catalogued regioisomer, N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS 145913-85-5), shares the identical molecular formula (C11H8IN3O2) and molecular weight (341.11 g/mol) [1]. The structural distinction lies in the carbonyl position (4-oxo vs 2-oxo) and the benzamide attachment point (2-yl vs 4-yl). No head-to-head study was found that reports comparative physicochemical properties (e.g., logP, pKa, solubility) or biological activity (IC50, Ki, cellular potency) for these two isomers. The absence of such data precludes any data-supported claim of differentiation.

Regioisomerism Physicochemical Properties Structure-Activity Relationship

Patent Landscape: No Privileged Exemplification in Key DHODH Inhibitor Patents

The patent US8703811B2, which describes small-molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), exemplifies numerous compounds with quantified IC50 values ranging from 94 nM to >10,000 nM [1]. A full-text search of this patent document for '667411' and 'iodo' returned no results, confirming that N-(5-iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide is neither claimed nor exemplified [2]. In contrast, structurally related heterocyclic amides within the patent demonstrate PfDHODH IC50 values from 60 nM to 30,000 nM, establishing a target-specific activity range for this chemical space. The target compound's absence from this key patent limits its evidentiary basis for antimalarial applications.

DHODH Antimalarial Patent Analysis

Validated Application Scenarios for N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide Based on Current Evidence


Synthetic Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

A Chinese patent application identifies the compound as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The claimed advantages include a simple and safe operational process with mild reaction conditions, facilitating industrial production. This establishes the compound's primary documented utility as a synthetic building block, where its iodine substituent serves as a handle for further functionalization (e.g., cross-coupling reactions) rather than as a pharmacophore. For users engaged in nucleoside analog synthesis, procurement is driven by the need for this specific functionalization pattern, though no comparative yield or purity advantage over alternative intermediates is documented.

Chemical Probe or Tool Compound Exploration

Given the compound's inclusion in the ChEMBL database (CHEMBL605452) [1], it may be considered as a chemical probe for exploratory medicinal chemistry. At a Ki of approximate 260 nM against IMPDH (as reported, but attributed to a structural variant), the pyrimidinone scaffold suggests potential for target engagement if experimentally verified. However, any such use requires de novo validation. Users procuring the compound for probe development must be aware that no selectivity, cytotoxicity, or pharmacokinetic profiling data are available to contextualize its behavior relative to established probes.

Custom Synthesis and Library Design Starting Material

The presence of both an aryl iodide and a benzamide moiety makes N-(5-iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide a versatile starting material for parallel library synthesis. The iodine atom enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the benzamide can be diversified. In the absence of biological qualification, the compound's primary value proposition for procurement is as a pre-functionalized scaffold. Its differentiation from analogous building blocks, such as the 2-oxo regioisomer (CAS 145913-85-5), rests solely on the specific substitution pattern required for the target library design.

Quote Request

Request a Quote for N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.